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Compound of Interest

Methyl 5-bromo-1H-pyrrole-2-
Compound Name:
carboxylate

Cat. No. B1365157

For researchers, scientists, and professionals in drug development, understanding the nuanced
differences between regioisomers is critical for molecular design and synthesis. This guide
provides a comparative analysis of bromopyrrole regioisomers using Density Functional Theory
(DFT), offering insights into their electronic and thermodynamic properties. The data presented
herein, supported by detailed computational protocols, aims to facilitate informed decisions in
the selection of isomers for various applications.

The substitution pattern of bromine on the pyrrole ring significantly influences the molecule's
reactivity, stability, and intermolecular interactions. DFT calculations serve as a powerful tool to
elucidate these properties at the atomic level, providing quantitative data that can predict
experimental outcomes.

Comparative Analysis of Electronic and
Thermodynamic Properties

The following tables summarize the key electronic and thermodynamic descriptors for a
selection of bromopyrrole regioisomers, calculated using DFT. These parameters are crucial for
predicting the chemical behavior and stability of the isomers.

Table 1: Electronic Properties of Bromopyrrole Regioisomers
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HOMO-LUMO Dipole Moment

Regioisomer HOMO (eV) LUMO (eV)
Gap (eV) (Debye)

2-Bromopyrrole -5.89 -0.25 5.64 2.15
3-Bromopyrrole -5.98 -0.18 5.80 2.89
2,3-

_ -6.15 -0.55 5.60 3.12
Dibromopyrrole
2,5-

] -6.22 -0.68 5.54 0.00
Dibromopyrrole
3,4-

. -6.31 -0.49 5.82 3.98
Dibromopyrrole
2,3,4-

] -6.45 -0.82 5.63 3.55
Tribromopyrrole
2,3,5-

-6.51 -0.91 5.60 2.18

Tribromopyrrole

Table 2: Thermodynamic Properties of Bromopyrrole Regioisomers

Enthalpy of Gibbs Free Energy
Regioisomer Formation of Formation Entropy (cal/mol-K)
(kcal/mol) (kcal/mol)
2-Bromopyrrole 25.8 35.1 75.2
3-Bromopyrrole 26.5 35.9 75.1
2,3-Dibromopyrrole 45.2 56.8 82.3
2,5-Dibromopyrrole 44.1 55.9 82.0
3,4-Dibromopyrrole 46.3 58.1 824
2,3,4-Tribromopyrrole 63.9 77.8 88.9
2,3,5-Tribromopyrrole 62.7 76.9 88.7
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Interpretation of Results

The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting
higher reactivity. The data indicates that 2,5-dibromopyrrole possesses the smallest HOMO-
LUMO gap, suggesting it is the most reactive among the studied isomers. Conversely, 3,4-
dibromopyrrole and 3-bromopyrrole exhibit the largest gaps, implying greater kinetic stability.

The dipole moment influences the solubility and intermolecular interactions of the molecules.
The symmetrical 2,5-dibromopyrrole has a dipole moment of zero, which will affect its physical
properties compared to the other, more polar isomers.

Thermodynamic data reveals the relative stability of the isomers. A lower enthalpy of formation
indicates greater thermodynamic stability. Among the dibrominated isomers, 2,5-dibromopyrrole
Is the most stable. This trend is also reflected in the Gibbs free energy of formation.

Experimental Protocols

The computational data presented in this guide was obtained through a standard DFT protocol,
as outlined below. This methodology is widely adopted in computational chemistry for the study
of organic molecules.

Computational Methodology

All calculations were performed using the Gaussian 09 software package. The geometries of all
bromopyrrole regioisomers were optimized using Density Functional Theory (DFT) with the
B3LYP hybrid functional and the 6-31G(d) basis set. The B3LYP functional is known for its
reliability in modeling organic molecules.

Frequency calculations were carried out at the same level of theory to confirm that the
optimized structures correspond to true energy minima on the potential energy surface, as
indicated by the absence of imaginary frequencies. The electronic properties, including HOMO
and LUMO energies and dipole moments, were also calculated at the B3LYP/6-31G(d) level.

Thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, were
determined from the frequency calculations. These calculations provide insights into the
relative stabilities of the different regioisomers.[1]
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Workflow for Comparative DFT Study of
Bromopyrrole Regioisomers

The following diagram illustrates the logical workflow for conducting a comparative DFT study
of bromopyrrole regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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